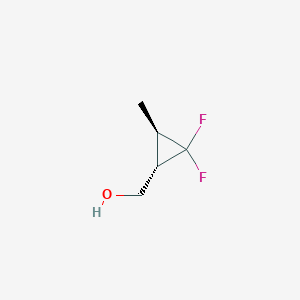

((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is also known as [(1S,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol . It has a CAS Number of 405150-89-2 and a molecular weight of 138.11 .

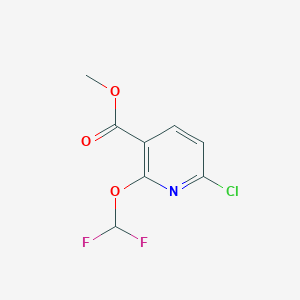

Molecular Structure Analysis

The compound’s IUPAC name is( (1R,2S)-3,3-difluorocyclopropane-1,2-diyl)dimethanol . Its InChI code is 1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ . The compound is in the form of an oil . Physical and Chemical Properties Analysis

The compoundThis compound is an oil . It has a molecular weight of 138.11 .

Aplicaciones Científicas De Investigación

Methanol as a Resource and Catalyst

Methanol, derived from “((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol”, is a versatile chemical with various applications in scientific research and industry. It serves as a carbon source for methanotrophs, bacteria that can convert methane into valuable bioproducts such as single-cell protein, biopolymers, and methanol itself. This process demonstrates the potential of methanol in biotechnological applications, including genetic engineering to produce novel compounds and enzymes with high conversion efficiencies. Furthermore, methanol is integral to the synthesis of other chemicals, highlighting its role in catalysis and chemical transformations (Strong, Xie, & Clarke, 2015).

Methanol in Energy Systems

Methanol is a key component in energy systems, including its use as a fuel in direct methanol fuel cells (DMFCs), where it offers a clean-burning, efficient energy source. The exploration of methanol crossover in DMFCs underscores the challenges and advancements in utilizing methanol for energy generation. This research is crucial for developing more efficient fuel cells with reduced methanol crossover, enhancing their performance and viability as an alternative energy source (Heinzel & Barragán, 1999).

Methanol in Environmental Science

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. Studies focusing on the net land methanol flux provide insights into its sources, sinks, and impact on atmospheric chemistry. Understanding the terrestrial ecosystem-scale methanol exchange is essential for global methanol budgets and offers a perspective on how methanol influences environmental processes (Wohlfahrt et al., 2015).

Methanol in Material Science

In material science, methanol is used as a solvent and reagent in various syntheses, including the preparation of polymers and other materials. The study of methanol and its interactions with materials contributes to the development of new materials with specific properties, demonstrating methanol's importance in scientific research beyond its traditional applications (Pulyalina et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

The biochemical pathways affected by this compound are not yet fully understood. It’s possible that this compound could interact with multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFCACSLFLWHTL-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)

![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)

![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)

![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2796338.png)

![2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2796342.png)